![molecular formula C22H13FN4O2 B2617087 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291862-27-5](/img/structure/B2617087.png)

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

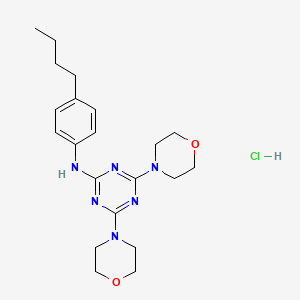

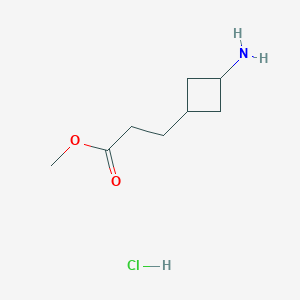

The compound “4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups and structural motifs, including a fluorophenyl group, an oxadiazole ring, and a phthalazinone ring. These structural motifs are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring . Additionally, the compound contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the fluorophenyl group. Oxadiazoles can participate in a variety of chemical reactions, often involving the nitrogen and oxygen atoms in the ring . The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, solubility, and stability .Scientific Research Applications

Polymeric Materials Development

Research on compounds related to 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has shown promising results in the development of polymeric materials. For instance, sulfonated poly(aryl ether) proton exchange membranes (PEMs) containing phthalazinone and oxadiazole moieties exhibit excellent film-forming properties, high thermal and chemical stability, and significant proton conductivity, making them suitable for fuel cell applications (Jin & Zhu, 2018).

Antimicrobial and Antifungal Agents

Several studies have focused on synthesizing new compounds with antimicrobial and antifungal properties. For example, novel oxadiazol-phthalazinone derivatives have been synthesized and tested for their antimicrobial activity, showing promise as potential antimicrobial agents (El-hashash et al., 2012). Additionally, compounds with a similar structure have been evaluated for their antifungal activities, indicating their potential use in treating fungal infections (Mishra et al., 2000).

Anticancer Research

Research into oxadiazol-phthalazinone derivatives has also extended to anticancer applications. A study on new oxadiazol-phthalazinone derivatives revealed their anti-proliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (Hekal et al., 2020). These compounds were found to induce apoptosis and arrest cell cycle progression in cancer cells, highlighting their therapeutic potential.

Anticonvulsant Properties

The development of compounds for neurological applications, such as anticonvulsants, has also been explored. New 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and showed considerable anticonvulsant activity, mediated by benzodiazepine receptors among others, demonstrating their potential in treating convulsive disorders (Almasirad et al., 2004).

Corrosion Inhibition

Compounds related to 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one have been studied for their application in corrosion inhibition. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole, for instance, demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, suggesting its utility in protecting metal surfaces from corrosion (Bouklah et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBHQRNPUUIYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)

![N-[(2-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2617008.png)

![2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)

![Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2617020.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2617027.png)